![molecular formula C21H22ClN3O2S B2903388 ethyl 2-[4-(3-chlorophenyl)piperazino]-5-(2-thienyl)-1H-pyrrole-3-carboxylate CAS No. 478050-20-3](/img/structure/B2903388.png)
ethyl 2-[4-(3-chlorophenyl)piperazino]-5-(2-thienyl)-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[4-(3-chlorophenyl)piperazino]-5-(2-thienyl)-1H-pyrrole-3-carboxylate, commonly known as TCB-2, is a synthetic compound that belongs to the family of phenethylamines. It is a potent hallucinogenic drug that acts on the central nervous system (CNS). TCB-2 is structurally similar to LSD and has been studied extensively for its potential therapeutic applications.
作用机制
The exact mechanism of action of TCB-2 is not fully understood. However, it is believed to act on the serotonin receptors in the brain, particularly the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. TCB-2 is believed to activate this receptor, leading to altered perception and hallucinations.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TCB-2 are complex and varied. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. It also increases the levels of certain cytokines, which are involved in the regulation of immune function. TCB-2 has been shown to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation.
实验室实验的优点和局限性
TCB-2 has several advantages for use in lab experiments. It is a potent and selective agonist of the 5-HT2A receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, TCB-2 is a potent hallucinogen and can cause significant alterations in perception and cognition, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on TCB-2. One potential area of research is the development of novel analogs of TCB-2 with improved therapeutic properties. Another area of research is the study of the long-term effects of TCB-2 on brain function and behavior. Finally, TCB-2 could be studied for its potential use as a tool for studying the role of the 5-HT2A receptor in various physiological and pathological processes.
Conclusion:
In conclusion, TCB-2 is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has potent anti-inflammatory, analgesic, and antitumor properties and has been studied for its potential use in the treatment of psychiatric disorders. TCB-2 acts on the serotonin receptors in the brain and has complex biochemical and physiological effects. While TCB-2 has several advantages for use in lab experiments, its potent hallucinogenic effects can make it difficult to interpret the results of experiments. There are several future directions for research on TCB-2, including the development of novel analogs and the study of its long-term effects on brain function and behavior.
合成方法
The synthesis of TCB-2 is a complex process that involves several steps. The starting material for the synthesis is 2-thiophenecarboxylic acid, which is converted into its acid chloride derivative. This derivative is then reacted with ethyl 2-aminopiperidine-1-carboxylate to obtain the corresponding amide. The amide is then cyclized with 3-chlorobenzyl chloride to form the final product, TCB-2.
科学研究应用
TCB-2 has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-inflammatory, analgesic, and antitumor properties. TCB-2 has also been studied for its potential use in the treatment of psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD).
属性
IUPAC Name |
ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]-5-thiophen-2-yl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S/c1-2-27-21(26)17-14-18(19-7-4-12-28-19)23-20(17)25-10-8-24(9-11-25)16-6-3-5-15(22)13-16/h3-7,12-14,23H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXDRTUZTDSNGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C2=CC=CS2)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[4-(3-chlorophenyl)piperazino]-5-(2-thienyl)-1H-pyrrole-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2903305.png)
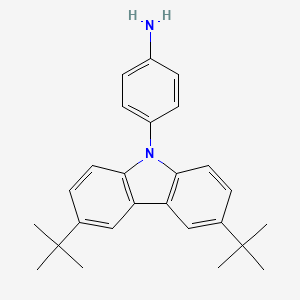
![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-(3,5-dimethyl-1-benzofuran-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2903307.png)
![(2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2903308.png)
![Ethyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2903310.png)
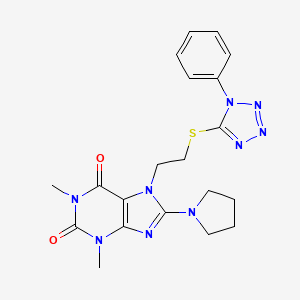
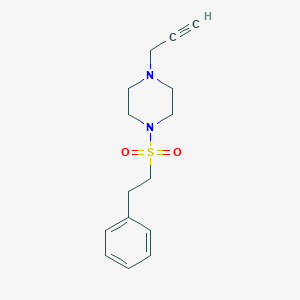

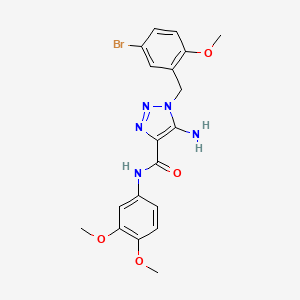
![N-(3-methoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2903320.png)
![2lambda6-Thiaspiro[3.5]nonane-2,2,7-trione](/img/structure/B2903322.png)
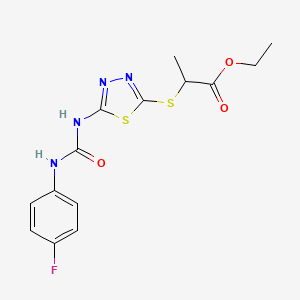
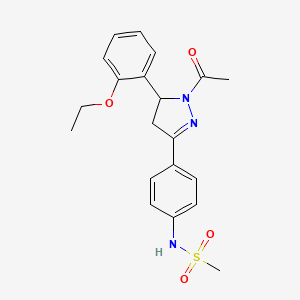
![3-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2903326.png)